2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol
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Overview
Description
2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-(2-ethylphenyl)benzaldehyde with a suitable phenol derivative. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromene ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-one.
Reduction: Formation of 2-(2-ethylphenyl)-3,4-dihydrochroman.
Substitution: Formation of halogenated derivatives like 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-bromide.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biological processes. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-ethylphenol: A simpler structure with a hydroxyl group on the phenyl ring.
Chromene derivatives: Compounds with similar chromene cores but different substituents.
Uniqueness
2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol is unique due to the combination of its chromene core and the ethylphenyl substituent. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C17H18O2/c1-2-12-5-3-4-6-15(12)17-9-7-13-11-14(18)8-10-16(13)19-17/h3-6,8,10-11,17-18H,2,7,9H2,1H3 |
InChI Key |
GDWDFYJIACJANN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CCC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
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